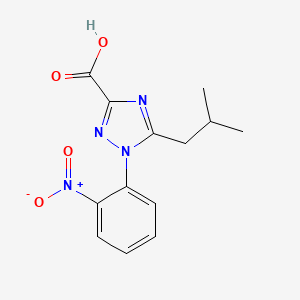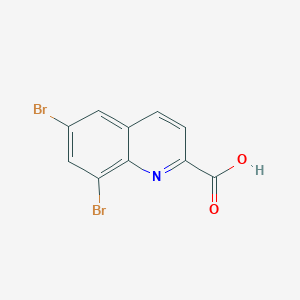
2-Amino-2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile hydrochloride is a chemical compound that belongs to the class of benzodioxane derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzodioxane ring, which is a bicyclic structure consisting of a benzene ring fused with a dioxane ring, and an aminoacetonitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile hydrochloride can be achieved through various synthetic routes. One common method involves the cycloaddition of enamines with electrogenerated o-quinones derived from hydroxytyrosol. This reaction is typically carried out in an acetonitrile/dimethylsulfoxide or acetonitrile/water solvent mixture, resulting in good to high overall yields (65–90%) and specific regioisomers .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the electrochemical modification of catechol moieties and subsequent cycloaddition reactions are promising approaches for large-scale synthesis due to their efficiency and high yields .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions include quinone derivatives, primary amines, and substituted benzodioxane compounds .
Scientific Research Applications
2-Amino-2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its therapeutic potential in treating diseases such as Alzheimer’s and cardiovascular diseases.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-Amino-2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile hydrochloride involves its interaction with various molecular targets and pathways. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its anti-inflammatory effects are linked to the inhibition of cyclooxygenase enzymes, which play a key role in the inflammatory response .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2,3-dihydro-1,4-benzodioxane
- N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide
- 6-Acetyl-1,4-benzodioxane
Uniqueness
2-Amino-2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile hydrochloride is unique due to its specific structural features, such as the presence of both an aminoacetonitrile group and a benzodioxane ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H11ClN2O2 |
|---|---|
Molecular Weight |
226.66 g/mol |
IUPAC Name |
2-amino-2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile;hydrochloride |
InChI |
InChI=1S/C10H10N2O2.ClH/c11-6-8(12)7-1-2-9-10(5-7)14-4-3-13-9;/h1-2,5,8H,3-4,12H2;1H |
InChI Key |
JBGNKLVKKFCBRF-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(C#N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-(Cyclopropanesulfonyl)-7-azabicyclo[4.1.0]heptane](/img/structure/B15258501.png)
![2-{1-[(Benzyloxy)carbonyl]-6-(trifluoromethyl)piperidin-3-yl}acetic acid](/img/structure/B15258505.png)





![ethyl (1R,3S,4S)-2-azabicyclo[2.2.2]octane-3-carboxylate hydrochloride](/img/structure/B15258535.png)
![1-[(Azetidin-2-yl)methyl]-3-methylpiperidine](/img/structure/B15258552.png)


